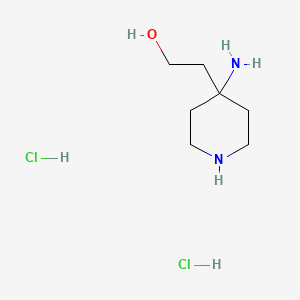

2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

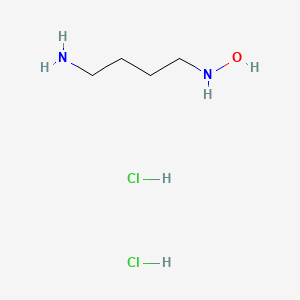

“2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride” is a chemical compound with the CAS Number: 89910-54-3. It has a linear formula of C7 H16 N2 O. 2 Cl H .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H . The molecular weight is 217.14 .Chemical Reactions Analysis

The specific chemical reactions involving “2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride” are not provided in the search results. For detailed reaction mechanisms, it’s recommended to refer to specialized chemical reaction databases or literature .Physical And Chemical Properties Analysis

This compound appears as a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Alcohol Dehydrogenase Characterization

Research on alcohol dehydrogenase (ADH) from strains of Clostridium beijerinckii provides insights into the biochemical processes involving primary and secondary alcohols. The ADH has been studied for its structural and kinetic properties, revealing its dependency on NADP(H) and a lower oxidizing activity with primary alcohols compared to secondary ones. This research highlights the enzyme's potential applications in biochemical and industrial processes involving alcohol conversion and fermentation technologies (Ismaiel, Zhu, Colby, & Chen, 1993).

Ligand Design for Metal Complexes

The synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry illustrates the compound's utility as a ligand component. Its ability to promote lower energy electronic absorption in metal complexes and act as a tether for anchoring the ligand to a semiconductor surface highlights its potential in developing advanced materials for electronics and photocatalysis applications (Zong, Zhou, & Thummel, 2008).

Receptor Differentiation Research

Investigations into the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol demonstrate its impact on sympathomimetic activity, contributing to the differentiation of β-receptor populations. This research is pivotal in pharmacology, offering a method to categorize β-receptors into β-1 and β-2 types, which is crucial for developing targeted therapies for cardiovascular and respiratory disorders (Lands, Ludueña, & Buzzo, 1967).

Synthesis and Characterization of Osmium Complexes

The reaction of Os(BCl2)Cl(CO)(PPh3)2 with 2-aminopyridine in ethanol demonstrates the formation of tethered boryl and borylene osmium complexes. This study provides valuable insights into the synthesis and properties of metal complexes, contributing to the development of catalysts and materials with novel electronic and structural characteristics (Rickard, Roper, Williamson, & Wright, 2002).

Development of Organic Fixatives

Research on cetyl pyridinium chloride and 5-aminoacridine hydrochloride as fixatives for acid mucopolysaccharides in tissues highlights their superiority over traditional fixatives. This innovation is significant for histological and medical research, improving the preservation and visualization of mucopolysaccharides in tissue samples (Jackson & Williams, 1956).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-aminopiperidin-4-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGMJGAPZXOEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CCO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2691619.png)

![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B2691621.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2691623.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2691626.png)

![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)